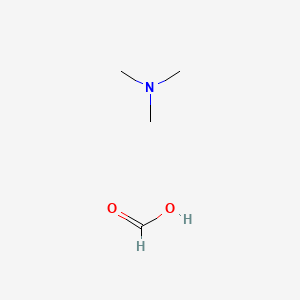

Trimethylammonium formiate

Description

The exact mass of the compound Formic acid, compd. with N,N-dimethylmethanamine (1:1) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152101. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylammonium formiate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylammonium formiate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylmethanamine;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.CH2O2/c1-4(2)3;2-1-3/h1-3H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVCRZBVVOXMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069290 | |

| Record name | Formic acid, compd. with N,N-dimethylmethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58828-90-3 | |

| Record name | Trimethylammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58828-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid, compd. with N,N-dimethylmethanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058828903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC152101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, compd. with N,N-dimethylmethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, compd. with N,N-dimethylmethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethylammonium Formate: Structural Dynamics and Catalytic Utility

Topic: Trimethylammonium Formate Structure and Formula Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylammonium formate (TMAF) is a protic ionic liquid (PIL) and a critical reagent in organic synthesis, specifically within the domain of transfer hydrogenation and reductive amination. While often overshadowed by its inorganic counterpart (ammonium formate) in standard Leuckart-Wallach protocols, TMAF offers distinct solubility profiles and volatility characteristics that make it valuable in specific catalytic cycles and analytical applications (LC-MS).

This guide provides a rigorous examination of the TMAF physicochemical architecture, its mechanistic role in hydride transfer, and validated protocols for its synthesis and handling in a research environment.

Chemical Identity & Structural Dynamics[1]

Nomenclature and Formula

-

IUPAC Name:

-Trimethylammonium formate -

Common Synonyms: Trimethylammonium formiate (archaic/European), TMAF, Formic acid trimethylamine salt.

-

CAS Number: 58828-90-3 (Salt form); often generated in situ from 75-50-3 (Trimethylamine) and 64-18-6 (Formic acid).

-

Molecular Formula:

[1] -

Stoichiometry: 1:1 molar association of Trimethylamine (TMA) and Formic Acid (FA).

Molecular Geometry and Hydrogen Bonding

Unlike simple inorganic salts, TMAF exists in a dynamic equilibrium characteristic of Protic Ionic Liquids (PILs). The structure is defined by a strong, asymmetric hydrogen bond between the ammonium proton and the formate oxygen.

Key Structural Features:

-

Cation: The trimethylammonium cation

is bulky and hydrophobic, disrupting the lattice energy and lowering the melting point compared to ammonium formate. -

Anion: The formate anion

acts as the hydrogen bond acceptor. -

Interaction: The

interaction is the primary cohesive force. In the presence of excess formic acid, supramolecular clusters (e.g.,

Physicochemical Properties Table

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 105.14 g/mol | Stoichiometric calculations |

| Physical State | Viscous oil or hygroscopic solid | PIL behavior; difficult to crystallize anhydrously |

| Melting Point | ~96–98 °C (anhydrous) | Often supercools to room temp liquid |

| Solubility | High: Water, MeOH, EtOH, CHCl3 | Phase transfer catalysis utility |

| pH (1M aq) | ~6.5 - 7.5 | Buffer capacity in LC-MS |

| Volatility | Moderate | Sublimable (dissociates to gases) |

Synthesis & Preparation Protocol

Context: Commercial TMAF is often expensive or of variable purity due to hygroscopicity. In situ preparation or fresh isolation is recommended for sensitive catalytic applications.

Validated Preparation Protocol (Exothermic Control)

Safety Pre-requisites:

-

Trimethylamine (TMA): Gas or aqueous solution (typically 40-50%). Highly volatile, fishy odor, toxic. Work in a fume hood.

-

Formic Acid: Corrosive, lachrymator.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-water bath (

). -

Amine Charge: Charge the flask with Trimethylamine solution (e.g., 40% wt in

, 50 mmol). -

Acid Addition: Fill the addition funnel with Formic Acid (98%, 50 mmol).

-

Critical Control: Add formic acid dropwise to the amine.[2] The reaction is an acid-base neutralization and is highly exothermic . Maintain internal temperature

to prevent TMA volatilization.

-

-

Equilibration: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour.

-

Isolation (for Anhydrous Applications):

-

Rotary evaporate the water at

under reduced pressure (20 mbar). -

Azeotropic Drying: Add toluene (50 mL) and re-evaporate to remove trace water.

-

Result: A viscous, colorless to pale yellow oil or hygroscopic solid (TMAF). Store under Argon/Nitrogen.

-

Mechanistic Applications in Synthesis

The Leuckart-Wallach & Eschweiler-Clarke Nexus

While the classic Leuckart-Wallach reaction uses ammonium formate to convert ketones to primary amines, Trimethylammonium Formate is mechanistically central to the Eschweiler-Clarke reaction (methylation of amines) and Transfer Hydrogenation .

In these systems, the formate anion acts as a hydride donor . The trimethylammonium counter-ion provides solubility in organic phases that simple ammonium salts cannot achieve, facilitating the reaction in non-polar solvents.

Mechanism: Formate-Mediated Hydride Transfer

The following diagram illustrates the mechanism where TMAF acts as a hydride source to reduce an iminium ion (intermediate in reductive amination).

Figure 1: Mechanistic pathway of formate-mediated reduction. The formate anion delivers a hydride (

Protocol: Transfer Hydrogenation of Imines

Application: Reduction of imines to amines without high-pressure

-

Substrate: Dissolve the imine (1.0 eq) in dry Acetonitrile.

-

Reagent: Add TMAF (1.5 - 2.0 eq).

-

Catalyst (Optional): For difficult substrates, add 1 mol% Ruthenium catalyst (e.g.,

). -

Reaction: Reflux (

) for 4–12 hours. Monitor -

Workup: Basify with NaOH (aq) to liberate the free amine and extract with DCM.

Analytical Utility: LC-MS Volatile Buffers

TMAF is utilized in Liquid Chromatography-Mass Spectrometry (LC-MS) when specific pH control or ion-pairing is required, though it is less common than ammonium formate/acetate.

Advantages vs. Disadvantages

| Feature | TMAF (Trimethylammonium Formate) | Ammonium Formate |

| pH Range | Buffered ~6.5 (higher than formic acid alone) | ~3.8 (acidic) |

| Volatility | Good (Dissociates to TMA + FA gases) | Excellent |

| Ion Suppression | High Risk: TMA is highly basic and ionizes strongly ( | Low Risk |

| Selectivity | Acts as an ion-pairing reagent for acidic analytes (nucleotides, acidic peptides). | General purpose |

Recommendation: Use TMAF only when analyzing anionic/acidic compounds in negative mode ESI, where the TMA cation can form neutral ion pairs to improve retention on C18 columns, or when a neutral volatile buffer is strictly required.

Safety & Handling (E-E-A-T)

-

Toxicity: TMAF dissociates into Trimethylamine (TMA). TMA is a severe irritant to eyes/respiratory tract and has a low odor threshold (fishy smell).

-

Corrosivity: The formate component can act corrosively if hydrolyzed to free formic acid.

-

Storage: Hygroscopic. Store in a desiccator. If the oil turns dark yellow/brown, it indicates oxidation of the amine; repurify or discard.

References

-

PubChem. (2025).[1] Trimethylammonium formate | C4H11NO2.[1] National Library of Medicine. [Link][1]

-

Agilent Technologies. (2013). Making LC Methods MS Friendly: Volatile Buffers. [Link]

-

Organic Syntheses. (1941). Trimethylamine (Preparation). Org. Synth. 1941, 1, 531. [Link]

-

Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. [Link]

Sources

Synthesis and preparation of Trimethylammonium formiate

An In-Depth Technical Guide to the Synthesis and Preparation of Trimethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylammonium formate, a protic ionic liquid, is a compound of interest due to the versatile reactivity of its constituent ions. As a member of the ammonium formate salt family, it serves as a valuable reagent and building block in various chemical transformations. This guide provides a comprehensive overview of the synthesis, purification, and characterization of trimethylammonium formate. We delve into the core chemical principles, offering a detailed, field-tested protocol for its preparation via acid-base neutralization. The causality behind experimental choices is explained to empower researchers with a deep understanding of the process. This document is structured to serve as a practical and authoritative resource, grounded in established chemical literature, for professionals in research and development.

Introduction and Core Principles

Trimethylammonium formate (TMAOF) is an organic salt with the chemical formula C₄H₁₁NO₂.[1] It is composed of the trimethylammonium cation ([ (CH₃)₃NH]⁺) and the formate anion ([HCOO]⁻). The compound is formed through the neutralization reaction between the weak base trimethylamine and the weak acid formic acid.[1][2] While structurally simple, TMAOF and its analogues, such as triethylammonium formate, are significant in organic synthesis, often acting as hydrogen donors in catalytic transfer hydrogenation reactions, as mobile phase modifiers in chromatography, or as catalysts.[3][4][5] Understanding its preparation is fundamental for its application in complex synthetic pathways.

The primary synthetic route is a direct acid-base reaction. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a proton acceptor (a Brønsted-Lowry base), while formic acid acts as a proton donor (a Brønsted-Lowry acid). The reaction is typically exothermic and results in the formation of the ionic salt.

Reaction Mechanism: Acid-Base Neutralization

The synthesis is predicated on a straightforward proton transfer from the carboxylic acid to the amine.

Caption: Proton transfer mechanism in the formation of Trimethylammonium Formate.

Synthesis Protocol: A Validating Workflow

This section details a robust and reliable method for the laboratory-scale synthesis of trimethylammonium formate. The protocol is designed to be self-validating through careful control of reaction conditions and subsequent characterization. The procedure is adapted from established methods for the synthesis of analogous ammonium formate salts.[6][7]

Mandatory Visualization: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of Trimethylammonium Formate.

Experimental Protocol

Materials and Equipment:

-

Trimethylamine (solution in a suitable solvent like THF or ethanol, or as a condensed gas)

-

Formic acid (≥95%)

-

Anhydrous solvent (e.g., Toluene or Diethyl Ether)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

High vacuum line

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add trimethylamine (1.0 equivalent). If using a solution, note the concentration to determine the molar amount. Dilute with the chosen anhydrous solvent (e.g., 2-3 mL of toluene per mmol of amine). Cool the flask in an ice bath to 0-5 °C with gentle stirring.

-

Causality Note: The initial cooling and subsequent slow addition of formic acid are critical for managing the exothermic nature of the neutralization reaction. This prevents excessive heat generation, which could lead to solvent boiling or side reactions.

-

-

Acid Addition: Add formic acid (1.0 equivalent) to the dropping funnel. Slowly add the formic acid dropwise to the stirred trimethylamine solution over 30-60 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

-

Causality Note: A stoichiometric 1:1 molar ratio is crucial for maximizing yield and minimizing impurities from unreacted starting materials. A slight excess of the volatile amine can be used, as it is more easily removed during workup than excess formic acid.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to ambient temperature. Let the mixture stir overnight (approximately 16-18 hours) to ensure the reaction goes to completion.[7]

-

Causality Note: Stirring overnight ensures that even the last traces of reactants have sufficient time to interact, driving the equilibrium towards the product and maximizing the yield of the salt.

-

-

Isolation and Purification:

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. For a solvent like toluene, distillation can also be employed.[7]

-

Purification from Volatiles: The resulting crude product, which may be an oil or a solid, should be further dried under high vacuum for several hours to remove any residual solvent and unreacted trimethylamine. For stubborn residual formic acid or ammonia (from potential decomposition), lyophilization can be an effective purification technique, as it facilitates the removal of volatile components.[8][9]

-

-

Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Product Characterization and Validation

Confirming the identity and purity of the synthesized trimethylammonium formate is essential. The following spectroscopic methods provide a definitive validation of the product's structure.

Data Presentation: Key Properties and Spectroscopic Data

| Property | Value | Source |

| Chemical Formula | C₄H₁₁NO₂ | [1] |

| Molar Mass | 105.14 g/mol | [1] |

| CAS Number | 58828-90-3 | [1] |

| Appearance | Typically a yellow oil or hygroscopic solid | [6] |

| ¹H NMR (DMSO-d₆, δ) | ~8.3 ppm (s, 1H, H-COO⁻) | [6] |

| ~2.8-3.0 ppm (s, 9H, (CH₃)₃N⁺H) | (Predicted) | |

| Broad singlet for N⁺-H proton | [6] | |

| FT-IR (ν, cm⁻¹) | ~2700-2500 (broad, N⁺-H stretch) | [6] |

| ~1710-1550 (strong, C=O stretch) | [6] |

Note: Exact spectroscopic shifts may vary based on solvent, concentration, and instrument.

Analysis and Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. The spectrum should exhibit two distinct singlets. One singlet, integrating to one proton, appears far downfield (around 8.3 ppm) and is characteristic of the formate proton.[6][10] The other singlet, integrating to nine protons, corresponds to the three equivalent methyl groups of the trimethylammonium cation. The 9:1 integration ratio is a key indicator of product purity. A broad, often unobserved, signal for the N-H proton may also be present.

-

FT-IR Spectroscopy: Infrared spectroscopy validates the presence of the key functional groups. A very broad and strong absorption band in the region of 2500-2700 cm⁻¹ is characteristic of the ammonium (N⁺-H) bond stretch.[6] A strong band in the 1710-1550 cm⁻¹ region corresponds to the carboxylate (C=O) asymmetric stretching vibration.[6] The absence of a broad O-H stretch from formic acid (typically ~3000 cm⁻¹) indicates the reaction is complete.

Safety, Handling, and Storage

-

Reactant Hazards: Trimethylamine is a flammable, corrosive, and volatile liquid or gas with a strong, pungent odor. Formic acid is highly corrosive and can cause severe burns. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Hazards: The neutralization reaction is exothermic. Proper temperature control is necessary to prevent uncontrolled boiling and splashing.

-

Product Handling: Trimethylammonium formate is expected to be hygroscopic. It should be handled and stored in a dry environment to prevent moisture absorption.

Conclusion

The synthesis of trimethylammonium formate via the direct neutralization of trimethylamine with formic acid is a reliable and straightforward procedure. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can consistently produce this valuable reagent in high purity. The self-validating nature of the protocol, which is confirmed through rigorous spectroscopic characterization, ensures the integrity of the final product for its intended applications in research and development.

References

-

Bawa, R. A., & Elgroshi, A. H. (2022). Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties. J Clinical Research and Reports, 11(4). [Link]

-

PrepChem.com. (n.d.). Synthesis of triethylammonium formate. Retrieved from [Link]

-

Smith, K. J., et al. (2023). Continuous catalytic transfer hydrogenation of nitriles using formic acid and triethylamine. Reaction Chemistry & Engineering. [Link]

-

GAC. (n.d.). TMR-2, (2-Hydroxypropyl) trimethylammonium formate. Polyurethane Catalysts. [Link]

- Google Patents. (2002).

-

SACHEM, Inc. (n.d.). Tetramethylammonium Formate | CAS# 59138-84-0 | N-625. [Link]

-

Hsieh, Y., et al. (2009). Methylammonium formate as a mobile phase modifier for reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

-

D&C Chemical. (2023). catalyst tmr-2 cas62314-25-4 (2-hydroxypropyl)trimethylammonium formate. [Link]

-

Sivanand, P. S., et al. (1998). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthetic Communications. [Link]

-

ResearchGate. (2021). Suggestions on preparation of TEAF? [Link]

-

National Center for Biotechnology Information. (n.d.). Trimethylammonium formate. PubChem Compound Database. [Link]

-

ResearchGate. (2015). Any suggestion to remove ammonium formate from the preparative elution so that I can get impurity in its pure form? [Link]

-

Reddit. (2023). Any good tips for removing ammonium formate from purified products? [Link]

-

Nagy, P. I. (2002). An ab Initio Study of the Trimethylamine−Formic Acid and the Trimethylammonium Ion−Formate Anion Complexes, Their Monohydrates, and Continuum Solvation. Journal of the American Chemical Society, 124(35), 10505-10517. [Link]

-

Kriat, M., et al. (1992). Quantitation of metabolites in human blood serum by proton magnetic resonance spectroscopy. A comparative study of the use of formate and TSP as concentration standards. NMR in Biomedicine, 5(4), 179-184. [Link]

Sources

- 1. Trimethylammonium formate | C4H11NO2 | CID 21977458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Methylammonium formate as a mobile phase modifier for reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Quantitation of metabolites in human blood serum by proton magnetic resonance spectroscopy. A comparative study of the use of formate and TSP as concentration standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethylammonium formiate CAS number and identification

An In-Depth Technical Guide to Trimethylammonium Formate: Identification, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of trimethylammonium formate, a versatile ammonium salt with significant applications in chemical synthesis and analytical sciences. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, properties, synthesis, and analytical characterization. Furthermore, it explores its role as a reagent and a mobile phase modifier in chromatography, supported by detailed protocols, safety guidelines, and authoritative references.

Core Identification and Chemical Properties

Trimethylammonium formate, systematically known as trimethylazanium formate, is the salt formed from the reaction of the weak base trimethylamine and the weak acid formic acid.[1] Its unique properties make it a valuable tool in various chemical contexts.

Chemical Identifiers

A summary of the key identifiers for trimethylammonium formate is presented below.

| Identifier | Value | Source |

| CAS Number | 58828-90-3 | [1][2] |

| Molecular Formula | C₄H₁₁NO₂ | [1] |

| IUPAC Name | trimethylazanium formate | [1] |

| Synonyms | Formic acid, compd. with N,N-dimethylmethanamine (1:1) | [2] |

| Molecular Weight | 105.14 g/mol | [1][2] |

| InChIKey | UPVCRZBVVOXMDA-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of trimethylammonium formate are crucial for its handling, storage, and application.

| Property | Value | Source |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 2.8°C at 760 mmHg (Predicted) | [2] |

| Flash Point | 39.9°C (Predicted) | [2] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Synthesis of Trimethylammonium Formate

The synthesis of trimethylammonium formate is a straightforward acid-base reaction. The general principle involves the reaction of trimethylamine with formic acid.[4] A similar and well-documented procedure is the synthesis of triethylammonium formate, which can be adapted for the trimethyl- derivative.[5]

Synthesis Workflow Diagram

Caption: Analytical workflow for the characterization of Trimethylammonium Formate.

Spectroscopic Methods

-

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, all nine protons of the three methyl groups in the trimethylammonium cation are chemically equivalent due to the molecule's symmetry. [6]This results in a single, sharp singlet peak. [6]Another singlet would be observed for the proton of the formate anion. The integration of these peaks would correspond to a 9:1 ratio.

-

FT-IR Spectroscopy : The infrared spectrum provides valuable information about the functional groups present. Key expected absorptions include C-H stretching vibrations around 3000-2800 cm⁻¹ and specific N-CH₃ vibrations between 2820-2760 cm⁻¹. [7]A strong absorption band characteristic of the carbonyl group (C=O) in the formate anion would also be prominent. [4]* Mass Spectrometry : Mass spectrometry can be used to confirm the masses of the component ions. Electrospray ionization (ESI) in positive mode would detect the trimethylammonium cation ([C₃H₉N]H⁺), while negative mode would detect the formate anion (CHO₂⁻).

Applications in Research and Drug Development

Trimethylammonium formate is a versatile compound with several key applications in both academic research and the pharmaceutical industry.

-

Reagent in Organic Synthesis : It serves as a reagent for facilitating various chemical reactions. [2]Ammonium formates, in general, are used in catalytic hydrogen transfer reductions, offering a stable, inexpensive, and non-toxic alternative for reactions like dehalogenation and the deprotection of protecting groups in peptide synthesis. [8]* Building Block for Pharmaceuticals : Its stability and solubility make it a suitable building block in the production of pharmaceuticals and other specialty chemicals. [2]* Mobile Phase Modifier in LC-MS : One of its most significant applications is as a mobile phase additive in Liquid Chromatography-Mass Spectrometry (LC-MS). [9][10]In proteomics and metabolomics, the combination of formic acid and an ammonium salt like ammonium formate can improve peptide separations and increase peptide identifications compared to using formic acid alone. [9][11]This is crucial for analyzing complex biological samples in drug discovery and biomarker research. [10]

Role in LC-MS Workflow

Caption: Role of Trimethylammonium Formate as a mobile phase modifier in LC-MS.

Safety, Handling, and Storage

Proper safety precautions are essential when working with trimethylammonium formate and its precursors.

-

Handling : Handle in a well-ventilated area, preferably within a fume hood. [12]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [12][13]Avoid contact with skin and eyes and prevent the formation of dust and aerosols. [12]All equipment should be properly grounded to prevent electrostatic discharge. [3]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]The recommended storage temperature is between 2-8°C. [2]Keep away from heat and all sources of ignition. [3]* Spills : In case of a spill, evacuate the area. [12]Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable container for chemical waste disposal. [3]Prevent the material from entering drains or waterways. [3]

References

-

PrepChem.com. (n.d.). Synthesis of triethylammonium formate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trimethylammonium formate. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Cas 58828-90-3, TRIMETHYLAMMONIUM FORMIATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Triethylammonium formate. PubChem Compound Database. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). (2-hydroxypropyl)trimethylammonium formate. Registration Dossier. Retrieved from [Link]

-

Auctores Publishing. (2022). Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties. Auctores Journals. Retrieved from [Link]

-

Green Amines Ltd. (n.d.). GAC TMR-2, (2-Hydroxypropyl) trimethylammonium formate. Polyurethane Catalysts. Retrieved from [Link]

-

CAS. (n.d.). Triethylammonium formate. CAS Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC. Retrieved from [Link]

-

CRIS. (2022). H-NMR Spectroscopy Quantitative Method to Quantify Trimethylamine Content and K-Index Value in Different Species of Fish. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) TMP, (b) MEC and (c) DMTMP. Retrieved from [Link]

-

Oxford Academic. (2012). Isopropylammonium Formate as a Mobile Phase Modifier for Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Retrieved from [Link]

-

HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.62314-25-4, 2-HYDROXYPROPYLTRIMETHYLAMMONIUMFORMATE Suppliers. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. Retrieved from [Link]

-

MDPI. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Retrieved from [Link]

-

NIST. (n.d.). Trimethylamine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of trimethylamine (TEA) and protonated triethylammonium carbonate (p-TEA-CO3). Retrieved from [Link]

Sources

- 1. Trimethylammonium formate | C4H11NO2 | CID 21977458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 58828-90-3,TRIMETHYLAMMONIUM FORMIATE | lookchem [lookchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.com]

- 5. prepchem.com [prepchem.com]

- 6. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. halocolumns.com [halocolumns.com]

- 12. echemi.com [echemi.com]

- 13. TETRAMETHYLAMMONIUM FORMATE - Safety Data Sheet [chemicalbook.com]

Navigating the Thermal Landscape of Trimethylammonium Formate: A Technical Guide to its Physical Properties and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium formate, a quaternary ammonium salt, presents a unique set of physicochemical characteristics that are of interest in various chemical and pharmaceutical applications. As a protic ionic liquid, its properties are governed by the electrostatic interactions between the trimethylammonium cation and the formate anion. A comprehensive understanding of its thermal behavior, particularly its melting and boiling points, is crucial for its effective utilization and for ensuring process safety and reproducibility. This guide provides an in-depth exploration of the physical properties of trimethylammonium formate, with a specific focus on its thermal characteristics. We will delve into the challenges associated with determining its melting and boiling points, its inherent thermal instability, and the experimental methodologies required for its accurate characterization.

Physicochemical Properties of Trimethylammonium Formate

Trimethylammonium formate (CAS RN: 58828-90-3) is the salt formed from the neutralization of trimethylamine with formic acid.[1] While extensive experimental data on its physical properties is not widely available in the public domain, some fundamental characteristics can be compiled from chemical databases and supplier information.

One supplier describes trimethylammonium formate as a white crystalline solid with a high melting point, which is consistent with the expected properties of an ionic salt.[2] However, a specific melting point is not provided.[2] Another source lists a boiling point of 2.8 °C at 760 mmHg, a value that is highly improbable for a salt and is nearly identical to the boiling point of free trimethylamine. This suggests that the listed boiling point is likely inaccurate and may reflect the properties of one of its precursors rather than the salt itself.

Table 1: Summary of Physicochemical Properties of Trimethylammonium Formate

| Property | Value | Source |

| CAS Number | 58828-90-3 | PubChem[1] |

| Molecular Formula | C4H11NO2 | PubChem[1] |

| Molecular Weight | 105.14 g/mol | PubChem[1] |

| Appearance | White crystalline solid | LookChem[2] |

| Melting Point | Not available | LookChem[2] |

| Boiling Point | Likely decomposes before boiling | Inferred from patent data on related compounds |

The Challenge of Thermal Stability: Melting Point and the Absence of a True Boiling Point

The determination of a precise melting point and a true boiling point for trimethylammonium formate is complicated by its inherent thermal instability. Ammonium salts of weak acids, such as formic acid, are known to be susceptible to decomposition upon heating. This decomposition can often occur at or below the expected melting and boiling points, making their experimental determination challenging.

A patent describing the decomposition of trialkylammonium formates indicates that these compounds decompose at temperatures ranging from 100 to 250 °C. This suggests that trimethylammonium formate will likely decompose within this temperature range, precluding the possibility of it reaching a boiling point at atmospheric pressure. Instead of boiling, the compound is expected to decompose into its constituent volatile components, trimethylamine and formic acid, or other degradation products.

Proposed Thermal Decomposition Pathway

The primary thermal decomposition pathway for trimethylammonium formate is anticipated to be a reversible acid-base dissociation, yielding volatile trimethylamine and formic acid. This is a common decomposition route for ammonium salts of volatile acids.

Equation 1: Thermal Decomposition of Trimethylammonium Formate

(CH₃)₃NH⁺HCOO⁻ (s/l) ⇌ (CH₃)₃N (g) + HCOOH (g)

This equilibrium is driven to the right by the continuous removal of the gaseous products upon heating in an open or vented system.

Caption: Proposed thermal decomposition of trimethylammonium formate.

Experimental Protocol for the Thermal Analysis of Trimethylammonium Formate

To definitively determine the melting behavior and decomposition profile of trimethylammonium formate, a systematic experimental approach using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required. The following protocol outlines a self-validating system for the comprehensive thermal characterization of this compound.

Objective

To determine the melting point, onset of decomposition, and mass loss profile of trimethylammonium formate under a controlled atmosphere.

Instrumentation

-

Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements.

-

Inert purge gas (e.g., high-purity nitrogen or argon).

-

Aluminum or hermetically sealed sample pans.

Experimental Procedure

-

Sample Preparation:

-

Ensure the trimethylammonium formate sample is of high purity and has been properly dried under vacuum to remove any residual solvent or water.

-

Accurately weigh 5-10 mg of the sample into a tared TGA/DSC pan.

-

-

Instrument Setup and Calibration:

-

Calibrate the TGA balance and DSC heat flow using appropriate standards (e.g., indium for melting point and heat flow calibration).

-

Set the purge gas flow rate to a constant value (e.g., 50 mL/min) to ensure a stable and inert atmosphere.

-

-

Thermal Program:

-

Initial Isothermal Hold: Hold the sample at a sub-ambient temperature (e.g., 25 °C) for 5 minutes to allow for thermal equilibration.

-

Heating Ramp: Heat the sample from 25 °C to 300 °C at a controlled heating rate (e.g., 10 °C/min). The upper-temperature limit is chosen to be above the suspected decomposition range.

-

Data Acquisition: Continuously record the sample mass (TGA), the differential heat flow (DSC), and the sample temperature.

-

Data Analysis and Interpretation

-

DSC Curve:

-

Examine the DSC curve for endothermic or exothermic events.

-

An endothermic peak prior to any significant mass loss would indicate the melting of the compound. The peak onset temperature would be taken as the melting point.

-

Sharp or broad exothermic peaks, often accompanied by mass loss, are indicative of decomposition.

-

-

TGA Curve:

-

Analyze the TGA curve for any changes in mass as a function of temperature.

-

The onset temperature of mass loss provides the initial decomposition temperature.

-

The total percentage of mass loss can be correlated with the expected decomposition products (trimethylamine and formic acid).

-

Causality Behind Experimental Choices

-

Simultaneous TGA/DSC: Using a simultaneous thermal analyzer is critical as it allows for the direct correlation of thermal events (from DSC) with mass changes (from TGA). This is essential to distinguish between a true melting event (no mass loss) and decomposition.

-

Inert Atmosphere: Conducting the analysis under an inert gas like nitrogen prevents any oxidative decomposition, ensuring that the observed thermal events are solely due to the inherent stability of the compound.

-

Controlled Heating Rate: A controlled heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

Caption: Experimental workflow for the thermal analysis of trimethylammonium formate.

Conclusion

For researchers and drug development professionals working with trimethylammonium formate, it is imperative to consider its thermal lability. The proposed experimental protocol using simultaneous TGA/DSC provides a robust framework for accurately characterizing its melting behavior and decomposition profile. Such empirical data is essential for establishing safe handling and processing parameters and for fully understanding the material's behavior in various applications. The absence of comprehensive public data underscores the importance of in-house characterization to ensure the scientific integrity and reproducibility of research and development activities involving this compound.

References

-

PubChem. Trimethylammonium formate. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 58828-90-3, TRIMETHYLAMMONIUM FORMIATE. [Link]

Sources

Trimethylammonium Formate (TMAF): Mechanism of Action and Catalytic Utility

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Trimethylammonium formate (TMAF) is a protic ionic liquid (PIL) and a potent hydrogen donor used primarily in Catalytic Transfer Hydrogenation (CTH). Unlike traditional hydrogenation (

This guide details the mechanistic pathways of TMAF on palladium surfaces, its thermodynamic advantages as a Protic Ionic Liquid, and validated protocols for its application in pharmaceutical synthesis.

The Chemical Entity: Structure and Properties

TMAF (

| Property | Specification | Relevance to Synthesis |

| Formula | 1:1 Stoichiometry of Trimethylamine and Formic Acid. | |

| State | Protic Ionic Liquid (PIL) | High solubility in organic solvents (DCM, MeOH) compared to inorganic formates. |

| Active Species | Formate Anion ( | The actual hydride donor species. |

| Counter-ion | Trimethylammonium ( | Non-nucleophilic, bulky cation. Crucial: Unlike |

| Decomposition | Releases |

Mechanistic Core: Catalytic Transfer Hydrogenation (CTH)

The primary mechanism of action for TMAF is palladium-catalyzed decarboxylative hydrogen transfer . This process is distinct from direct hydrogenation.

The CTH Cycle on Palladium

In a typical reduction (e.g., nitro-to-amine or alkene saturation), TMAF does not release molecular

Key Mechanistic Steps:

-

Adsorption: The formate anion (

) coordinates to the Pd surface. -

-Hydride Elimination: The C-H bond of the formate breaks.

-

Insertion/Reduction: The organic substrate (e.g., alkene, nitro group) adsorbs. The hydride is transferred from the Pd surface to the substrate.

-

Protonation: The cycle is completed by the proton from the trimethylammonium cation (

), regenerating the neutral amine (

Visualization: The TMAF Catalytic Cycle

The following diagram illustrates the concerted mechanism on a Pd/C surface.

Caption: Figure 1. The concerted decarboxylative hydride transfer mechanism of TMAF on Palladium.

Distinction from Leuckart-Wallach Reaction

It is critical to correct a common misconception. The Leuckart-Wallach reaction classically uses ammonium formate or formamide to reductively aminate ketones.[1][2][3]

-

Ammonium Formate: Provides both the reducing agent (formate) and the nitrogen source (ammonium).[4]

-

Trimethylammonium Formate: Provides only the reducing agent. The nitrogen in TMAF is tertiary and cannot form the imine intermediate required for amination.

Strategic Insight: Use TMAF in Leuckart-type conditions only when you intend to reduce an existing imine or perform a reductive alkylation using a separate amine source, and you wish to avoid the side-products associated with ammonia generation.

Experimental Protocols (Self-Validating Systems)

Preparation of TMAF (In-Situ & Ex-Situ)

Commercial TMAF can be expensive or degraded. Fresh preparation is recommended for sensitive kinetics.

Protocol: Ex-Situ Synthesis of TMAF

-

Setup: 3-neck round bottom flask, reflux condenser, internal thermometer, ice bath.

-

Reagents: Trimethylamine (aq. solution or gas) and Formic Acid (98%).

-

Addition: Add Formic Acid (1.0 eq) dropwise to Trimethylamine (1.05 eq) at

. Caution: Highly Exothermic. -

Validation: Monitor pH. An aqueous solution (10% w/v) should be approx pH 6.5–7.5.

-

Dehydration: For anhydrous applications, remove water via rotary evaporation followed by high-vacuum drying (

mbar) at

General Protocol: Nitro-Group Reduction

This protocol replaces high-pressure hydrogenation for reducing aromatic nitro compounds to anilines.

-

Substrate Loading: Dissolve nitro-compound (1.0 mmol) in Methanol (5 mL).

-

Catalyst: Add 10% Pd/C (5–10 wt% loading relative to substrate). Note: Add catalyst under Argon to prevent ignition of methanol vapors.

-

Reagent: Add TMAF (3.0–5.0 mmol).

-

Reaction: Stir at Reflux (

) for 1–3 hours.-

Self-Validation: Evolution of gas (

) indicates active decomposition. Cessation of bubbling often correlates with reaction completion.

-

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[5]

-

Purification: The residue contains the product and traces of TMAF/Trimethylamine. The volatility of Trimethylamine allows it to be removed by vacuum or simple acid/base extraction.

Comparative Analysis: Why Choose TMAF?

| Feature | Hydrogen Gas ( | Ammonium Formate ( | TMAF ( |

| Safety | High Risk (Flammable/High Pressure) | Low Risk (Solid) | Low Risk (Liquid/Salt) |

| Selectivity | Low (Reduces most functions) | Moderate | High (Kinetic control via Temp) |

| Solubility | Poor (Gas-Liquid transfer limit) | Low in DCM/Ether | High in Organic Solvents |

| Byproducts | None (Atom economic) | ||

| Catalyst Poisoning | Low | High ( | Low (Steric bulk prevents N-binding) |

Expert Insight: The "Non-Poisoning" attribute of TMAF is its strongest asset. Ammonia generated from ammonium formate can competitively bind to Pd sites, slowing the reaction or requiring higher catalyst loading. The bulky trimethylamine generated from TMAF does not bind strongly to Pd, preserving catalytic turnover numbers (TON).

Workflow Visualization

Caption: Figure 2. Standard operational workflow for TMAF-mediated reduction.

References

-

Cacchi, S., et al. (1985). "Palladium-catalyzed reduction of aryl triflates to arenes using triethylammonium formate." Tetrahedron Letters. (Foundational work on alkylammonium formates in CTH).

-

Khunphai, A., et al. (2023). "Continuous catalytic transfer hydrogenation... using triethylammonium formate."[5][6][7][8][9][10] Reaction Chemistry & Engineering. (Modern flow chemistry application demonstrating the non-poisoning advantages).

-

Greaves, T. L., & Drummond, C. J. (2008). "Protic Ionic Liquids: Properties and Applications." Chemical Reviews. (Definitive review on the physicochemical properties of TMAF as a PIL).

-

Ram, S., & Ehrenkaufer, R. E. (1988). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[5][11] Synthesis. (Comparative baseline for formate-based reductions).

Sources

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. zenodo.org [zenodo.org]

Trimethylammonium Formate: The Soluble Hydrogen Donor

From Leuckart’s Legacy to Precision Catalytic Transfer Hydrogenation

Part 1: Executive Summary & Chemical Identity

Trimethylammonium Formate (TMAF) represents a critical evolution in the chemistry of reduction. While classical hydrogenation relies on pressurized hydrogen gas (

It acts as a pivotal reagent in Catalytic Transfer Hydrogenation (CTH) and the Leuckart-Wallach reductive amination. Unlike its parent compound, ammonium formate, TMAF possesses lipophilic properties that allow it to function efficiently in non-polar organic solvents, bridging the gap between aqueous phase chemistry and complex organic synthesis.

Chemical Profile

| Property | Specification |

| IUPAC Name | |

| CAS Number | 64000-42-0 (General), 58828-90-3 (Anhydrous) |

| Formula | |

| Physical State | Hygroscopic solid or viscous liquid (stoichiometry dependent) |

| Solubility | High in MeOH, EtOH, CHCl3; Moderate in Toluene |

| Key Utility | Hydride donor (CTH), Reductive Amination, LC-MS Buffer |

Part 2: Historical Genesis (The "Why")

The history of TMAF is not defined by a single "eureka" moment of isolation, but rather by the evolution of utility . It emerged as chemists sought to overcome the physical limitations of the classical Leuckart reaction.

1. The Foundation: Leuckart & Wallach (1885–1891)

In 1885, Rudolf Leuckart discovered that heating benzaldehyde with formamide yielded benzylamine. By 1891, Otto Wallach expanded this, using ammonium formate and formic acid to perform reductive aminations on ketones.[1]

-

The Limitation: Ammonium formate is a highly polar, crystalline salt. It requires high temperatures (

) to decompose and is insoluble in many organic substrates, often leading to heterogeneous "sludge" reactions and poor yields for lipophilic targets.

2. The Shift to Catalytic Transfer Hydrogenation (1960s–1980s)

As palladium-catalyzed hydrogenation gained prominence, the dangers of

-

The Innovation: Researchers realized that the formate ion (

) was the active reducing species. By replacing the ammonium cation ( -

Impact: This allowed for "mild" hydrogenation protocols—reducing nitro groups, alkenes, and imines at low temperatures (

) in homogeneous solution, a technique championed in modern drug development for chemoselective reductions.

Figure 1: The evolutionary timeline from harsh thermal amination to mild, soluble catalytic transfer hydrogenation.

Part 3: Mechanistic Evolution

TMAF functions as a surrogate for molecular hydrogen. In the presence of a metal catalyst (Pd/C, Ru, or Rh), it decomposes to release

The Mechanism of Hydride Transfer

-

Solubilization: The trimethylammonium counter-ion solubilizes the formate in the organic media.

-

Coordination: The formate anion coordinates to the metal surface (e.g., Palladium).

-

Decarboxylation: The C-H bond of the formate breaks, releasing

(entropy driver) and forming a Metal-Hydride ( -

Transfer: The hydride is transferred to the substrate (alkene/nitro/imine).

-

Protonation: The trimethylammonium cation (

) provides the proton (

Why TMAF is Superior to Ammonium Formate here:

-

Kinetic Control: The release of

(gas) and -

Selectivity: Unlike

gas, which is often too aggressive, TMAF allows for the reduction of nitro groups to amines without dehalogenating aromatic rings (a common side reaction with

Figure 2: Mechanistic pathway of TMAF-mediated transfer hydrogenation on a Palladium surface.

Part 4: Experimental Protocols

Safety Warning: The preparation involves an exothermic acid-base reaction. Trimethylamine is a volatile gas with a strong fishy odor; work in a fume hood.

Protocol A: Preparation of Trimethylamine Formate (5M Stock)

This protocol creates a standardized stock solution suitable for CTH reactions.

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser, an internal thermometer, and a pressure-equalizing addition funnel. Place in an ice-water bath.

-

Reagent 1: Charge the flask with Formic Acid (98%, 1.0 equiv) .

-

Reagent 2: Charge the addition funnel with Trimethylamine (45% aq. solution or anhydrous in MeOH, 1.0 equiv) .

-

Note: If using anhydrous gas, bubble it slowly into the cooled acid.

-

-

Addition: Dropwise add the amine to the acid. Maintain internal temperature

. The reaction is highly exothermic. -

Finishing: Once addition is complete, stir for 30 minutes at room temperature.

-

Concentration (Optional): If an anhydrous salt is required, remove solvent via rotary evaporation (

, 20 mbar). The result is a hygroscopic white solid/paste.

Protocol B: Chemoselective Reduction of a Nitroarene

Target: Reduction of p-chloronitrobenzene to p-chloroaniline (avoiding dechlorination).

-

Reactants: In a reaction vial, dissolve p-chloronitrobenzene (1.0 mmol) in Methanol (5 mL) .

-

Catalyst: Add 10% Pd/C (10 wt% loading) .

-

Donor: Add TMAF (3.0 - 5.0 mmol) prepared in Protocol A.

-

Reaction: Stir at Room Temperature (or mild heat

) for 2–4 hours.-

Monitoring: Evolution of

gas bubbles indicates active reduction. Monitor via TLC/LC-MS.

-

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[2]

-

Purification: The residue contains the product and traces of TMAF. An aqueous wash (basic pH) removes residual formate/amine.

Part 5: Comparative Data Analysis

Why choose TMAF over other hydrogen sources?

| Feature | Hydrogen Gas ( | Ammonium Formate | TMAF |

| Safety | Low (Explosive, High Pressure) | High (Solid) | High (Liquid/Solid) |

| Solubility | Low (Gas-Liquid transfer limit) | Low (Polar solvents only) | High (Organic solvents) |

| Selectivity | Low (Often over-reduces) | Moderate | High (Kinetic control) |

| Atom Economy | 100% | Poor (Ammonia waste) | Moderate (Recyclable amine) |

| Equipment | Autoclave / Parr Shaker | Reflux setup | Standard Glassware |

Part 6: References

-

Leuckart, R. (1885).[3] "Ueber eine neue Bildungsweise von Tribenzylamin." Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.

-

Wallach, O. (1891).[1] "Zur Kenntniss der Terpene und der ätherischen Oele." Justus Liebigs Annalen der Chemie, 264(1), 1–32.

-

Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[4] Synthesis, 1988(02), 91-95.

-

Cortese, N. A., & Heck, R. F. (1978). "Palladium-catalyzed reduction of organic halides with triethylammonium formate." The Journal of Organic Chemistry, 43(20), 3985-3987.

-

Pietra, F. (2009). "Trimethylammonium Formate."[2][5][6] Encyclopedia of Reagents for Organic Synthesis.

Sources

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 4. zenodo.org [zenodo.org]

- 5. Trimethylammonium formate | C4H11NO2 | CID 21977458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DE10152525A1 - Process for the decomposition of ammonium formates in polyol-containing reaction mixtures - Google Patents [patents.google.com]

Technical Whitepaper: Safe Handling and Application of Trimethylammonium Formate (TMAF) in Pharmaceutical R&D

[1]

Executive Summary & Chemical Identity[1]

Trimethylammonium formate (TMAF) is a critical reagent often utilized as a volatile buffer in LC-MS applications and a hydrogen donor in catalytic transfer hydrogenation (CTH). While chemically useful due to the volatility of its constituents, this same property presents unique safety challenges.[1]

Critical Disambiguation: Researchers frequently confuse TMAF with Triethylammonium formate (TEAF) .[1]

-

TEAF: Liquid at room temperature; commonly used in flow chemistry.[1]

-

TMAF: Hygroscopic solid/deliquescent crystal; dissociates into a gas (Trimethylamine) and a corrosive liquid (Formic acid).[1]

Chemical Profile Table[1]

| Property | Data | Relevance to Safety |

| IUPAC Name | Trimethylammonium formate | Standard nomenclature.[1] |

| Synonyms | Trimethylamine formate; TMA Formate | "Formiate" is the older/European variant.[1] |

| CAS Number | 64004-41-1 | Use for SDS verification. |

| Molecular Formula | ||

| Physical State | White hygroscopic solid | Rapidly absorbs moisture; cakes easily.[1] |

| Odor | Fishy (Amine) / Pungent (Acid) | Olfactory Fatigue Risk: TMA odor threshold is <1 ppm.[1] |

| pH (Aqueous) | ~6.0 - 7.0 | Neutral salt, but dissociates on heating.[1] |

The Core Hazard: Thermal Dissociation Equilibrium[1]

The primary safety risk of TMAF is not the salt itself, but its thermal instability.[1] Unlike inorganic salts, TMAF exists in a dynamic equilibrium that shifts violently with heat.[1]

Mechanistic Insight

At room temperature, the salt is relatively stable.[1] Upon heating (or in vacuum), it reverses the neutralization reaction:[1]

1-

Trimethylamine (TMA): Flammable gas, severe eye irritant, "fishy" odor.[1][2]

-

Formic Acid: Corrosive, decomposes further to Carbon Monoxide (CO) and water under catalytic conditions or high heat.[1]

Visualizing the Hazard Cascade

The following diagram illustrates the pathway from stable salt to hazardous decomposition products.

Figure 1: Thermal dissociation pathway of TMAF showing the generation of flammable gas (TMA) and toxic asphyxiants (CO).[1]

Engineering Controls & Personal Protective Equipment (PPE)[1]

Ventilation (Crucial)[1][3][4]

-

Requirement: All operations involving TMAF must be performed in a certified chemical fume hood.[1]

-

Reasoning: TMA has a low odor threshold (0.00021 ppm).[1] Even trace amounts released during weighing will cause a pervasive "rotting fish" smell that adheres to clothing and hair.

-

Scrubbers: For large-scale synthesis (>100g), exhaust should pass through an acid scrubber (dilute HCl) to trap TMA vapors.[1]

PPE Selection Matrix

| Protection Zone | Recommended Gear | Technical Justification |

| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate | Formic acid permeates thin nitrile.[1] TMA is a gas/vapor that can penetrate latex.[1] Double gloving provides a "sacrificial" outer layer.[1] |

| Eye Protection | Chemical Goggles (Not Safety Glasses) | TMA vapor is a lachrymator and causes "halo vision" (corneal edema) even without liquid splash. |

| Respiratory | Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges | Only for spill cleanup outside a hood.[1] The combination cartridge is required because the salt releases both base (amine) and acid.[1] |

Operational Protocols

Protocol A: Safe Weighing & Handling

Because TMAF is hygroscopic, it often clumps into a hard mass.[1]

-

Preparation: Place the balance inside the fume hood.[1] If the balance cannot be moved, tare a secondary container with a lid inside the hood.

-

Breaking Clumps: Do not use a metal spatula to chip hard solids aggressively, as this can generate dust.[1] Use a Teflon-coated spatula.

-

Transfer: Keep the container open for the minimum time possible to prevent moisture uptake.[1]

-

Decontamination: Wipe the exterior of the reagent bottle with a damp paper towel (water) followed by a dry wipe before returning to storage.[1] This removes invisible amine traces that cause storage cabinet odors.[1]

Protocol B: In-Situ Preparation (Recommended)

Synthesizing TMAF in solution is often safer and purer than handling the solid.[1]

Reagents:

Procedure:

-

Cool the amine solution to 0°C in an ice bath (Exothermic reaction).

-

Add Formic Acid dropwise with stirring.

-

Stoichiometry Check: Ensure a 1:1 molar ratio. Excess formic acid is usually preferred over excess volatile amine.[1]

-

Usage: Use the resulting solution directly in Transfer Hydrogenation or LC-MS.[1]

Protocol C: Reaction Safety (Transfer Hydrogenation)

When using TMAF as a hydrogen donor with catalysts (Pd/C, Ru, Ir).[1]

-

Vessel Selection: Never use sealed glass vials without pressure relief for reactions >60°C. The generation of

(from reduction) and -

Headspace: Leave at least 40% headspace in the reactor.[1]

-

Temperature Control: Do not exceed 100°C unless using a rated high-pressure stainless steel autoclave.

-

Quenching: Upon completion, allow the reaction to cool to room temperature before opening. The solubility of TMA gas increases as temperature decreases, reducing the "puff" of gas upon opening.[1]

Emergency Response: Spills & Exposure[1][6]

Spill Cleanup Workflow

TMAF spills are unique because they are pH-neutral salts that become acidic/basic upon interaction with moisture or specific neutralizers.

Figure 2: Decision logic for TMAF spill remediation. Note the use of dilute acid to trap the volatile amine component.[1]

First Aid Specifics

-

Eye Contact: Irrigate immediately for 15 minutes.[1][4][5] Note: TMA causes temporary "blue haze" vision.[1] This is alarming but usually reversible; medical attention is still mandatory.[1]

-

Skin Contact: Wash with soap and water.[1][4][6] Do not use bleach (can react with amines to form chloramines).[1]

Waste Management

-

Classification: TMAF waste should be treated as Halogen-free Organic Solvent waste (if in solution) or Toxic Solid waste.[1]

-

pH Adjustment: Before disposal, verify the pH of the waste stream.[1] If the solution is basic (excess TMA), adjust to pH 5-6 with dilute acid to "lock" the amine as the non-volatile salt, preventing odor issues in the waste container.[1]

References

-

PubChem. (n.d.).[1] Trimethylammonium formate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Dempsey, S. D., et al. (2023).[1] Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering. Retrieved from [Link]

-

New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Trimethylamine. Retrieved from [Link]

Sources

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. Trimethylamine | (CH3)3N | CID 1146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. catalyst tmr-2 cas62314-25-4 (2-hydroxypropyl)trimethylammonium formate|Surfacant Manufacturer [siliconeoil.com.cn]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

Methodological & Application

Advanced Application Note: Trimethylammonium Formate (TMAF) in HPLC & LC-MS

Abstract

This technical guide details the preparation, optimization, and application of Trimethylammonium Formate (TMAF) as a mobile phase additive for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). While Triethylammonium Acetate (TEAA) and Ammonium Formate are industry standards, TMAF occupies a critical "middle ground" utility. It offers superior volatility compared to TEAA—enhancing MS ionization efficiency—while providing stronger ion-pairing retention for anionic analytes (e.g., oligonucleotides, acidic metabolites) than standard Ammonium Formate. This guide is designed for analytical scientists requiring enhanced MS sensitivity without sacrificing chromatographic resolution.

Introduction: The Strategic Case for TMAF

In modern drug development, particularly for oligonucleotides and polar acidic compounds , the choice of mobile phase is a trade-off between separation efficiency and detection sensitivity.

-

The Problem with TEAA: Triethylammonium Acetate (TEAA) is the gold standard for separating oligonucleotides due to excellent peak shape and resolution. However, it is non-volatile and causes significant signal suppression in Electrospray Ionization (ESI-MS).

-

The Problem with Ammonium Formate: Ammonium Formate is highly volatile and MS-friendly but often lacks the hydrophobicity required to retain polar anionic species on C18 columns.

-

The TMAF Solution: Trimethylammonium Formate utilizes the trimethylammonium cation (

). Being a tertiary amine with shorter alkyl chains than triethylamine, it is significantly more volatile (Boiling Point of TMA: 2.9°C vs. TEA: 89°C), reducing MS source contamination and signal suppression while maintaining sufficient ion-pairing capability to retain polar analytes.

Mechanism of Action

TMAF functions through a dual mechanism depending on the analyte and pH:

-

Ion-Pairing Chromatography (IPC): For anionic analytes (e.g., nucleotides, phosphorylated drugs), the positively charged trimethylammonium cation pairs with the negative analyte. This neutralizes the charge and adds a hydrophobic "tail" (three methyl groups), allowing retention on hydrophobic stationary phases (C18).

-

Note: The ion-pairing strength of TMA is weaker than TEA (Triethylamine) but stronger than Ammonium (

).

-

-

Silanol Suppression: For basic analytes, the high concentration of trimethylammonium cations effectively competes for active silanol sites on the silica surface, reducing peak tailing.

Diagram: Ion-Pairing Mechanism & MS Desolvation

Caption: Figure 1. Mechanism of TMAF action. In the liquid phase, TMA cations pair with anionic analytes to facilitate retention. In the ESI source, the high volatility of TMA ensures rapid desolvation, minimizing signal suppression compared to heavier amines like TEA.

Protocol: Preparation of TMAF Mobile Phase

Safety Warning: Trimethylamine (TMA) has a potent, fishy odor and is a gas at room temperature. It is typically supplied as a 40-50% aqueous solution. All steps must be performed in a functioning fume hood.

Reagents Required

-

Trimethylamine (TMA) Solution: ~40-50 wt. % in H2O (HPLC Grade).

-

Formic Acid (FA): >98% purity (LC-MS Grade).

-

Water: LC-MS Grade (18.2 MΩ·cm).

-

Solvent B: Acetonitrile or Methanol (LC-MS Grade).[1]

Step-by-Step Preparation (Example: 20 mM TMAF, pH 6.0)

This protocol creates a buffer system where Trimethylamine is the base and Formic Acid is the titrant.

-

Calculate Molarity: To prepare 1 Liter of 20 mM TMAF:

-

Target Moles of TMA = 0.02 mol.

-

Calculation: If using 45% TMA (Density ~0.89 g/mL, MW 59.11 g/mol ):

-

-

Initial Mixing:

-

Add 900 mL of LC-MS grade water to a clean 1L bottle.

-

Add 2.95 mL of Trimethylamine solution (using a glass pipette/syringe).

-

Note: The solution will be basic (pH > 10).

-

-

pH Adjustment (The Critical Step):

-

Place a calibrated pH probe into the solution under stirring.

-

Slowly add Formic Acid dropwise.

-

The pH will drop rapidly initially, then buffer around pH 3.75 (Formate pKa) and pH 9.8 (TMA pKa).

-

Target pH: 6.0 (common for oligonucleotides to balance deprotonation and retention) or 3.5 - 4.0 (for standard acidic buffering).

-

Stop titration exactly at the desired pH.

-

-

Final Volume:

-

Top up to 1000 mL with water.[2]

-

Filter through a 0.2 µm membrane (Nylon or PTFE) if not using pre-filtered water.

-

-

Degassing:

-

Ultrasonicate for 10 minutes. Do not apply vacuum for extended periods as TMA is volatile and molarity may shift.

-

Table 1: Mobile Phase Composition Guide

| Parameter | Standard Condition | Optimization Range | Purpose |

| TMA Concentration | 10 - 20 mM | 5 - 50 mM | Higher conc. increases retention of anions but may suppress MS signal. |

| pH | 6.0 | 3.0 - 8.0 | pH < 4: Formate buffering. pH > 7: Ion-pairing dominant. |

| Organic Modifier | Acetonitrile | MeOH / ACN / HFIP | ACN for peptides; Methanol/HFIP for oligonucleotides. |

| Shelf Life | 48 Hours | Max 3 Days | TMA is volatile; pH will drift over time as TMA evaporates. |

Experimental Workflow & Method Development

Workflow Diagram

Caption: Figure 2. Recommended workflow for implementing TMAF mobile phases, emphasizing system flushing to prevent memory effects from previous ion-pairing reagents.

Column Selection

-

C18 (General): Suitable for most acidic drugs and metabolites.

-

C18 (End-capped): Essential for basic compounds to minimize secondary silanol interactions, although TMAF helps suppress this.

-

Phenyl-Hexyl: Offers alternative selectivity for aromatic analytes using TMAF.

Application Case Study: Oligonucleotides

Objective: Analyze a 21-mer siRNA with high sensitivity using LC-MS.

-

Standard Method (TEAA): 100 mM TEAA.[3] Excellent separation, but MS signal is suppressed by >90% due to TEA clustering in the source.

-

TMAF Method:

-

Mobile Phase A: 20 mM TMAF (pH 7.0).

-

Mobile Phase B: Acetonitrile.[2]

-

Column: C18 Oligonucleotide BEH column (1.7 µm).

-

Temp: 60°C (To denature secondary structures).

-

Results:

-

Retention: Slightly lower than TEAA (TMA is less hydrophobic than TEA).

-

Resolution: Comparable to TEAA for N vs N-1 failure sequences.

-

MS Sensitivity: 5-10x increase in signal intensity compared to TEAA. The lighter TMA cation evaporates readily, leaving the naked oligonucleotide ion

for detection.

Troubleshooting & Best Practices

Common Issues

-

Drifting Retention Times:

-

Cause: Evaporation of TMA from the mobile phase reservoir.

-

Fix: Use a capped bottle with a small vent hole or a specialized safety cap. Replace buffer daily. Do not helium sparge vigorously.

-

-

High Backpressure:

-

Cause: Salt precipitation when mixing high % Acetonitrile with high conc. TMAF.

-

Fix: Keep TMAF concentration < 20 mM if using >90% organic.

-

-

Ghost Peaks:

-

Cause: TMA is a strong base and can strip impurities from glass bottles or old system lines.

-

Fix: Use dedicated borosilicate or plastic mobile phase bottles. Flush the LC system with 50:50 Water:Isopropanol before switching to TMAF.

-

System Cleaning (Post-Analysis)

TMAF is a salt. Leaving it in the system can lead to corrosion or precipitation.

-

Protocol: Flush column and system with Water:Methanol (90:10) for 30 minutes, followed by 100% Methanol for storage.

References

-

Apffel, A., et al. (1995).[4] Enhanced Sensitivity for Peptide Mapping with Electrospray Liquid Chromatography-Mass Spectrometry in the Presence of Signal Suppression Due to Trifluoroacetic Acid-Containing Mobile Phases. Journal of Chromatography A.

-

Gilar, M. (2001). Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometric detection. Analytical Biochemistry.

-

McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A.

-

Sigma-Aldrich. (2023). LC-MS Mobile Phase Additives and Buffers Guide.

-

Waters Corporation. (2022).[3] Oligonucleotide Separation Technology: Method Development Guide.

Sources

A Senior Application Scientist's Guide to Preparing and Implementing Trimethylammonium Formate Buffer for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

An Application Note and Protocol for the Preparation of Trimethylammonium Formate Buffer

This document provides a detailed protocol and technical guidance for the preparation and application of Trimethylammonium Formate (TMAFA) buffer. Designed for researchers, scientists, and drug development professionals, this guide explains the scientific principles, step-by-step procedures, and critical considerations for ensuring a stable, high-purity mobile phase additive essential for sensitive analytical methods.

Introduction: The Role of Volatile Buffers in Modern Analytics

In the realm of analytical chromatography, particularly when coupled with mass spectrometry (LC-MS), the choice of mobile phase buffer is paramount. Non-volatile salts, such as sodium phosphate, while excellent for UV-based detection, are incompatible with MS as they can contaminate the ion source and suppress the analyte signal.[1] Volatile buffers, which are composed of components that readily evaporate along with the mobile phase solvents during nebulization, are essential for these applications.[2]

Trimethylammonium formate is a volatile buffer system created by the reaction of a weak base, trimethylamine ((CH₃)₃N), and a weak acid, formic acid (HCOOH).[3] This buffer is particularly effective for controlling pH in the acidic range and is widely used in reversed-phase HPLC for the analysis of peptides, proteins, and small molecules. Its volatility ensures a clean mass spectrometer source and a stable baseline, leading to improved signal intensity and reproducibility.[4]

Scientific Principles and Causality

The Buffering Mechanism

A buffer solution resists changes in pH upon the addition of small quantities of an acid or a base. The TMAFA buffer system operates based on the acidic dissociation equilibrium of formic acid.[5]

HCOOH ⇌ H⁺ + HCOO⁻

The pKa of formic acid is approximately 3.75-3.8.[5][6] According to the Henderson-Hasselbalch equation, a buffer is most effective within a range of ±1 pH unit from its pKa. Therefore, trimethylammonium formate provides optimal buffering capacity in the pH range of approximately 2.8 to 4.8.[6][7] In this system, the trimethylammonium ion, derived from the protonation of trimethylamine, serves as the volatile counter-ion to the formate.

Why Volatility is a Critical Parameter

The interface between the HPLC and the mass spectrometer involves the nebulization and desolvation of the mobile phase to generate gas-phase analyte ions. If non-volatile components are present, they will precipitate out of solution, leading to several detrimental effects:

-

Ion Source Contamination: Salt deposits build up on critical components of the ion source (e.g., the capillary and skimmer), reducing instrument sensitivity and requiring frequent, time-consuming cleaning.

-

Signal Suppression: The presence of non-volatile salts in the gas phase can interfere with the ionization of the target analyte, a phenomenon known as ion suppression. This leads to a significant loss of signal and compromises the quantitative accuracy of the assay.[1]

-

Adduct Formation: Non-volatile cations like sodium (Na⁺) or potassium (K⁺) can form adducts with the analyte molecule, complicating the resulting mass spectrum and potentially leading to misidentification.

The use of a volatile buffer like TMAFA, where both the formate and trimethylammonium ions are readily removed in the gas phase, mitigates these issues entirely.[2]

Reagents and Equipment

Ensuring the highest purity of reagents is critical to prevent the introduction of contaminants that can interfere with sensitive LC-MS analyses.